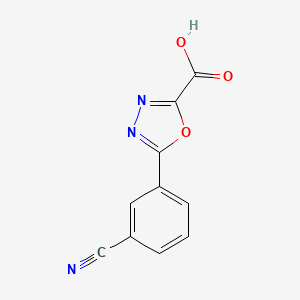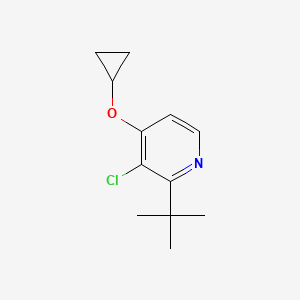
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-chloro-4-cyclopropoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride. The chlorine atom can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Cyclopropoxylation: The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the chlorine atom.
Cyclopropoxylation: The cyclopropoxy group can participate in ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield oxides or dechlorinated products, respectively.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-3-chloro-4-cyclopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl and cyclopropoxy groups can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-3-chloro-4-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Tert-butyl-3-chloro-4-ethoxypyridine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
2-Tert-butyl-3-chloro-4-propoxypyridine: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
2-Tert-butyl-3-chloro-4-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H16ClNO |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
2-tert-butyl-3-chloro-4-cyclopropyloxypyridine |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)11-10(13)9(6-7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZMFUMDGYAPIQEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=CC(=C1Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


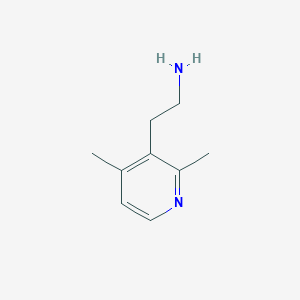
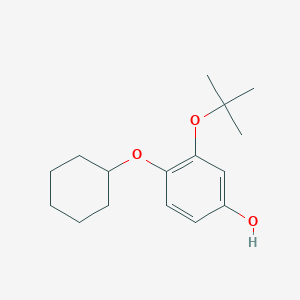
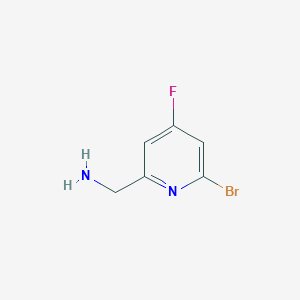

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
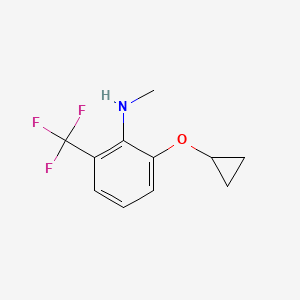

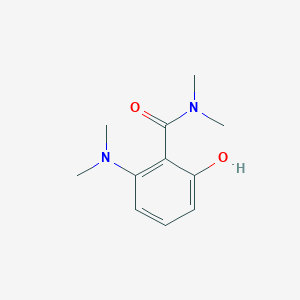
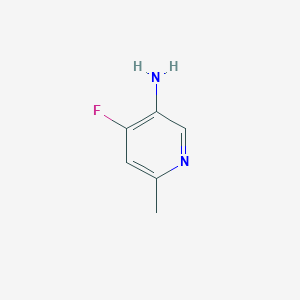

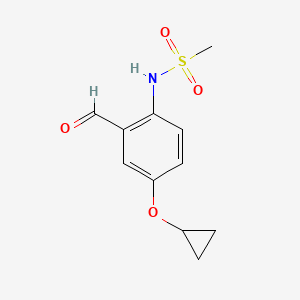
![Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)

